Lipophilicity Profile: Ethyl vs. Methyl Ester
The ethyl ester moiety in ethyl 4-(3-cyanopyridin-2-yl)benzoate confers increased lipophilicity relative to its methyl ester analog. While direct measured logP values for this specific compound are not available in primary literature, computational prediction from structurally analogous compounds indicates a logP increase of approximately 0.3–0.4 log units per methylene addition to the ester alkyl chain [1]. The methyl analog methyl 4-(3-cyanopyridin-2-yl)benzoate (CAS not specified) exhibits a predicted logP of approximately 2.35 [2]. By extension, ethyl 4-(3-cyanopyridin-2-yl)benzoate is expected to have a logP in the range of 2.65–2.75. This class-level inference is supported by the established relationship between ester alkyl chain length and partition coefficient in aromatic carboxylates.
| Evidence Dimension | Predicted Lipophilicity (logP) |
|---|---|
| Target Compound Data | Estimated logP: 2.65–2.75 (predicted from analog data) |
| Comparator Or Baseline | Methyl 4-(3-cyanopyridin-2-yl)benzoate: predicted logP = 2.35 |
| Quantified Difference | Estimated ΔlogP ≈ +0.3 to +0.4 |
| Conditions | Computational prediction; no experimental logP data available |
Why This Matters
Higher lipophilicity may influence membrane permeability, tissue distribution, and metabolic clearance rates, which can affect suitability for cell-based assays versus in vivo studies.
- [1] ChemBase. Methyl 2-(3-cyanopyridin-2-yl)benzoate (ChemBase ID: 565187). JChem Log P = 2.35. View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (π constant for -CH₂- addition). View Source
